molecular formula C18H17FN2O3 B2576882 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 922001-45-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide

Cat. No. B2576882
M. Wt: 328.343
InChI Key: ARQYGWGHXVZNKL-UHFFFAOYSA-N
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Description


“N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide” is a chemical compound that belongs to the benzamide family1. It has a molecular formula of C18H17FN2O3 and a molecular weight of 328.3431.



Synthesis Analysis


Unfortunately, there is no specific information available on the synthesis of this compound. However, similar compounds have been synthesized and studied23. For a detailed synthesis procedure, it would be best to consult a specialized chemical database or a synthetic chemist.



Molecular Structure Analysis


The molecular structure of this compound is derived from its molecular formula, C18H17FN2O31. However, the specific arrangement of these atoms in space, known as the compound’s conformation, is not provided in the search results. For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.



Chemical Reactions Analysis


There is no specific information available on the chemical reactions involving this compound. Its reactivity would likely depend on the conditions (e.g., temperature, pressure, presence of catalysts) and the other reactants present.



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C18H17FN2O3 and the molecular weight is 328.3431. However, other properties such as melting point, boiling point, and solubility are not provided in the search results.


Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide and related compounds play a significant role in organocatalysis and asymmetric synthesis. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, including derivatives similar to the compound , has been developed. This reaction, facilitated by bifunctional Cinchona alkaloid-derived thiourea catalysts, yields various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields, diastereo-, and enantioselectivities. Such advancements underscore the importance of these compounds in creating chiral centers and enhancing the arsenal of asymmetric synthetic methods (Bing Li, Ye Lin, & D. Du, 2019).

Pharmacophores in Medicinal Chemistry

Compounds structurally related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide serve as crucial pharmacophores in the development of novel therapeutic agents. Their structural motifs are recognized for their relevance in designing drugs aimed at treating neurological disorders, cancers, and infectious diseases. For example, the dibenzo[b,f][1,4]oxazepine scaffold is integral to the synthesis of fluorobenzamides with promising antimicrobial analogs. These compounds, featuring fluorine atoms in strategic positions, exhibit enhanced antimicrobial activity, highlighting the scaffold's potential in contributing to the discovery of new antibiotics (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

Safety And Hazards


There is no specific safety and hazard information available for this compound. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted.


Future Directions


The future directions for research on this compound are not specified in the search results. However, given its complex structure, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, and material science.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please consult the original sources or a chemistry professional.


properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYGWGHXVZNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide

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